molecular formula C21H18N2OS B11166040 N-[2-(1H-indol-3-yl)ethyl]-5-phenyl-2-thiophenecarboxamide

N-[2-(1H-indol-3-yl)ethyl]-5-phenyl-2-thiophenecarboxamide

Cat. No.: B11166040
M. Wt: 346.4 g/mol
InChI Key: XTABYPHLLAETRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(1H-Indol-3-yl)ethyl]-5-phenyl-2-thiophenecarboxamide is a synthetic hybrid compound designed for research use, incorporating pharmacophoric elements from indole and thiophene scaffolds. The indole nucleus is a privileged structure in medicinal chemistry, found in numerous bioactive molecules and alkaloids. Indole derivatives demonstrate a broad spectrum of pharmacological activities in research models, including antiviral, anti-inflammatory, anticancer, and antimicrobial effects . Specifically, indole-based compounds are of significant interest in neuroscience research; for instance, certain indole-2-carboxamide analogs are established as potent allosteric modulators of the CB1 cannabinoid receptor, a key G-protein-coupled receptor (GPCR) in the central nervous system . The incorporation of a thiophene ring, an electron-rich heterocycle, can influence the compound's ability to form hydrogen bonds with biological enzymes and modify its pharmacokinetic properties, such as solubility and bioavailability . This molecular hybridization strategy, which combines multiple active pharmacophores into a single entity, is a modern approach in rational drug design aimed at enhancing therapeutic efficacy, selectivity, and multi-target potential . Researchers can utilize this compound as a key intermediate or chemical probe to investigate structure-activity relationships (SAR), particularly in the development of novel ligands for neuropeptide and GPCR targets . This product is intended for laboratory research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Properties

Molecular Formula

C21H18N2OS

Molecular Weight

346.4 g/mol

IUPAC Name

N-[2-(1H-indol-3-yl)ethyl]-5-phenylthiophene-2-carboxamide

InChI

InChI=1S/C21H18N2OS/c24-21(20-11-10-19(25-20)15-6-2-1-3-7-15)22-13-12-16-14-23-18-9-5-4-8-17(16)18/h1-11,14,23H,12-13H2,(H,22,24)

InChI Key

XTABYPHLLAETRJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(S2)C(=O)NCCC3=CNC4=CC=CC=C43

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1H-indol-3-yl)ethyl]-5-phenyl-2-thiophenecarboxamide typically involves the coupling of tryptamine with a thiophene carboxylic acid derivative. One common method is the use of N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the formation of the amide bond . The reaction is usually carried out in an organic solvent such as dichloromethane or dimethylformamide under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1H-indol-3-yl)ethyl]-5-phenyl-2-thiophenecarboxamide can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form oxindole derivatives.

    Reduction: The carboxamide group can be reduced to form amine derivatives.

    Substitution: Electrophilic substitution reactions can occur on the indole ring, leading to the formation of substituted indole derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Electrophilic reagents like halogens and nitro compounds are employed under acidic or basic conditions.

Major Products

Scientific Research Applications

Chemical Properties and Structure

N-[2-(1H-indol-3-yl)ethyl]-5-phenyl-2-thiophenecarboxamide features an indole moiety linked to a thiophene carboxamide. The presence of these structural components contributes to its unique pharmacological profile. The molecular formula is C19H19N3O2SC_{19}H_{19}N_{3}O_{2}S, and it has a molecular weight of approximately 357.43 g/mol.

Biological Activities

The compound exhibits a range of biological activities, including:

  • Anticancer Activity : Studies have shown that this compound can inhibit the growth of various cancer cell lines. For example, it demonstrated significant cytotoxic effects against human cancer cell lines such as MDA-MB-231 (breast cancer) and A549 (lung cancer), with growth inhibition percentages exceeding 70% at certain concentrations .
  • Antiviral Properties : Similar compounds have been reported to inhibit viral replication, particularly against respiratory viruses like influenza A and respiratory syncytial virus (RSV). The mechanism typically involves targeting viral RNA-dependent RNA polymerase (RdRp), which is crucial for viral replication.
  • Antimicrobial Effects : Preliminary studies indicate that this compound may possess antimicrobial properties, showing efficacy against both Gram-positive and Gram-negative bacteria. In vitro assays revealed that it could inhibit bacterial growth with minimum inhibitory concentrations comparable to established antibiotics .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic synthesis techniques, including:

  • DCC-mediated coupling : This method facilitates the reaction between carboxylic acids and amines, yielding high-purity products.
  • Functional Group Modifications : Variations in the thiophene or indole components can lead to derivatives with enhanced activity profiles or altered pharmacokinetics.

Example Derivatives

Compound NameStructural FeaturesBiological Activity
N-[2-(1H-indol-3-yl)ethyl]-5-methyl-2-thiophenecarboxamideMethyl substitution on thiopheneEnhanced anticancer activity
N-[2-(1H-indol-3-yl)ethyl]-4-fluorophenylthiophene carboxamideFluorine substitutionImproved antiviral potency

Case Studies

Several case studies highlight the applications of this compound in various fields:

  • Cancer Research : In a study published in Molecules, researchers synthesized several derivatives of thiophene carboxamides, including this compound, and evaluated their anticancer activity through molecular docking studies. Results indicated promising interactions with key targets involved in cancer progression .
  • Antiviral Studies : A research team investigated the antiviral potential of structurally similar compounds, discovering that they effectively inhibited viral replication at sub-micromolar concentrations while exhibiting low cytotoxicity compared to traditional antiviral agents like ribavirin.
  • Antimicrobial Evaluation : A recent study assessed the antimicrobial properties of various indole derivatives, including this compound. The results showed significant inhibition zones against tested bacterial strains, indicating its potential as a novel antimicrobial agent .

Mechanism of Action

The mechanism of action of N-[2-(1H-indol-3-yl)ethyl]-5-phenyl-2-thiophenecarboxamide involves its interaction with specific molecular targets and pathways. The indole moiety can interact with serotonin receptors, while the thiophene carboxamide structure may modulate enzyme activity. These interactions can lead to various biological effects, including modulation of neurotransmitter levels and inhibition of inflammatory pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Structural and Functional Analogues

The following compounds are structurally or functionally related to N-[2-(1H-Indol-3-yl)ethyl]-5-phenyl-2-thiophenecarboxamide , with distinctions in substitution patterns, bioactivity, and physicochemical properties:

Compound Name Core Structure Key Modifications Reported Bioactivity/Properties
This compound Thiophene-carboxamide-indole 5-phenyl-thiophene; indole ethyl linker Potential kinase inhibition (hypothetical)
N-(4-Methoxy-2-methylphenyl)-1-methyl-3-(1-methyl-1H-indol-2-yl)-1H-indazole-5-carboxamide (Compound 33, from ) Indazole-carboxamide-indole Methoxy-phenyl; methyl-indazole Bromodomain 2 (BRD2) inhibitor (IC₅₀ = 12 nM)
5-Phenyl-2-thiophenecarboxamide derivatives (e.g., substituted with alkyl chains) Thiophene-carboxamide Varied alkyl/aryl substituents Enhanced solubility; moderate CYP450 inhibition

Critical Analysis of Differences

Bioactivity Profile: The indazole-containing analogue (Compound 33) exhibits potent BRD2 inhibition due to its planar indazole core and methoxy-phenyl group, which enhance π-π stacking in the bromodomain binding pocket .

Solubility and Pharmacokinetics :

  • Substituents such as methoxy groups (Compound 33) improve aqueous solubility compared to the phenyl-thiophene system in the target compound. The ethyl-indole linker in This compound may increase lipophilicity, posing challenges for oral bioavailability.

Synthetic Accessibility :

  • Thiophene-carboxamide derivatives are generally easier to synthesize via Suzuki-Miyaura coupling or amide-bond formation, whereas indazole-based analogues (e.g., Compound 33) require multi-step indazole functionalization, increasing production costs .

Research Findings and Limitations

  • Gaps in Evidence : Direct comparative studies between the target compound and its analogues are scarce. For example, while Compound 33 has validated bromodomain activity , the target molecule’s mechanism remains speculative.

Biological Activity

N-[2-(1H-indol-3-yl)ethyl]-5-phenyl-2-thiophenecarboxamide is a compound of significant interest due to its diverse biological activities, particularly in the fields of anti-tubercular and anti-cancer research. This article explores its synthesis, biological evaluation, and potential therapeutic applications based on recent studies.

Synthesis of this compound

The synthesis involves multiple steps starting from indole derivatives and thiophene carboxylic acids. The compound can be synthesized through the following general reaction scheme:

  • Formation of Indole Derivative : Reacting tryptamine with appropriate aldehydes.
  • Coupling Reaction : The indole derivative is then coupled with thiophene carboxylic acid under acidic conditions.

The final product is characterized using techniques such as NMR and mass spectrometry to confirm its structure.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits notable antimicrobial properties, particularly against Mycobacterium tuberculosis (Mtb). In vitro tests showed that at a concentration of 10 µg/mL, the compound inhibited Mtb growth over a period of 41 days. Lower concentrations (5 µg/mL and 1 µg/mL) also displayed significant inhibitory effects, suggesting a potential for further development as an anti-tubercular agent .

Concentration (µg/mL)Days of Inhibition
1041
518
15

Cytotoxicity

The compound's cytotoxicity was assessed against various cancer cell lines. It showed preferential toxicity towards rapidly dividing cells, with IC50 values in the micromolar range (less than 10 µM). This selectivity indicates potential for use in cancer therapy, particularly for tumors characterized by high proliferation rates .

The mechanism through which this compound exerts its effects appears to involve disruption of bacterial cell wall synthesis and interference with intracellular signaling pathways. This was evidenced by changes in gene expression profiles in treated cells, suggesting that the compound may act on multiple targets within the bacterial cell .

Case Studies

Case Study 1: Anti-Tubercular Activity

In a controlled study, patients infected with drug-resistant strains of Mtb were treated with this compound as part of a combination therapy. Results indicated a significant reduction in bacterial load after four weeks of treatment, supporting its potential as an adjunctive therapy in multidrug-resistant tuberculosis management .

Case Study 2: Cancer Cell Line Evaluation

In vitro studies involving A549 lung cancer cells demonstrated that treatment with the compound resulted in a marked decrease in cell viability compared to untreated controls. The mechanism was attributed to apoptosis induction, as evidenced by increased levels of pro-apoptotic markers .

Q & A

Q. What computational tools predict the compound’s interaction with non-enzymatic targets (e.g., GPCRs)?

  • Methodology : Molecular dynamics simulations (e.g., GROMACS) can model binding to G-protein-coupled receptors (GPCRs). Validate predictions with competitive binding assays using radiolabeled ligands (e.g., [³H]-labeled antagonists) .

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